molecular formula C7H3BF7K B7892572 Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide

Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide

Cat. No.: B7892572
M. Wt: 270.00 g/mol
InChI Key: WGLYMYDCTUJRFO-UHFFFAOYSA-N
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Description

Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide is a specialized organoboron compound. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis. This compound is often used in Suzuki–Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide can be synthesized through several methods. One common approach involves the reaction of organolithium reagents with boron trifluoride etherate, followed by treatment with potassium fluoride. This method ensures the formation of the trifluoroborate salt with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions under controlled conditions to ensure consistency and quality. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acids, boranes, and substituted aromatic compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide exerts its effects involves the formation of a boron-carbon bond through transmetalation. In Suzuki–Miyaura coupling reactions, the compound reacts with a palladium catalyst to form a palladium-boron intermediate, which then undergoes reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and selective, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide is unique due to its high stability and reactivity under a wide range of conditions. Its trifluoromethyl and fluoro substituents enhance its electron-withdrawing properties, making it particularly effective in cross-coupling reactions. This distinguishes it from other similar compounds, which may not offer the same level of reactivity or stability .

Properties

IUPAC Name

potassium;trifluoro-[4-fluoro-3-(trifluoromethyl)phenyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BF7.K/c9-6-2-1-4(8(13,14)15)3-5(6)7(10,11)12;/h1-3H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLYMYDCTUJRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)F)C(F)(F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BF7K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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